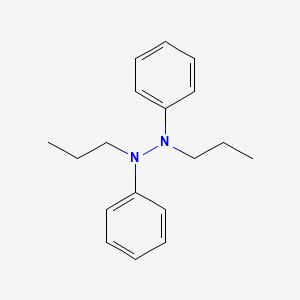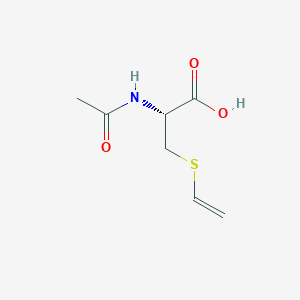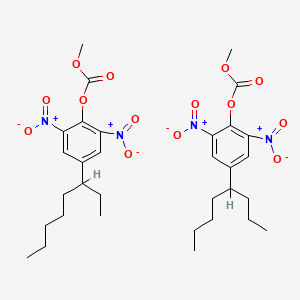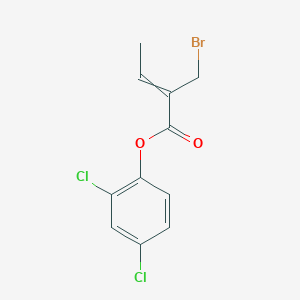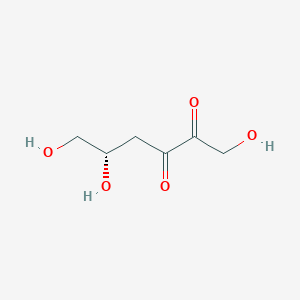
(5S)-1,5,6-Trihydroxyhexane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-1,5,6-Trihydroxyhexane-2,3-dione is an organic compound with the molecular formula C6H10O5 It is a derivative of hexane, characterized by the presence of three hydroxyl groups and two keto groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1,5,6-Trihydroxyhexane-2,3-dione typically involves the oxidation of hexane derivatives. One common method is the hydroxylation of hexane-2,3-dione using specific oxidizing agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperatures to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5S)-1,5,6-Trihydroxyhexane-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in polyols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation Products: Carboxylic acids.
Reduction Products: Polyols.
Substitution Products: Esters, ethers.
Scientific Research Applications
(5S)-1,5,6-Trihydroxyhexane-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (5S)-1,5,6-Trihydroxyhexane-2,3-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The keto groups may participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Hexane-2,3-dione: Lacks the additional hydroxyl groups, resulting in different chemical properties.
1,2,3-Trihydroxyhexane: Differs in the position of hydroxyl groups, affecting its reactivity and applications.
Hexane-1,6-dione: Contains keto groups at different positions, leading to distinct chemical behavior.
Uniqueness
(5S)-1,5,6-Trihydroxyhexane-2,3-dione is unique due to the specific arrangement of hydroxyl and keto groups, which confer distinct chemical properties and potential applications. Its ability to participate in a variety of chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields.
Properties
CAS No. |
64623-59-2 |
|---|---|
Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(5S)-1,5,6-trihydroxyhexane-2,3-dione |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h4,7-9H,1-3H2/t4-/m0/s1 |
InChI Key |
OKVIFNQBEGMUGM-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](CO)O)C(=O)C(=O)CO |
Canonical SMILES |
C(C(CO)O)C(=O)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


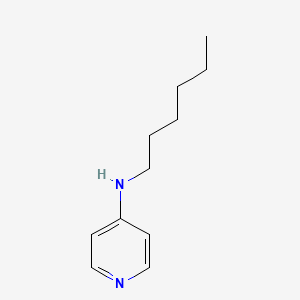

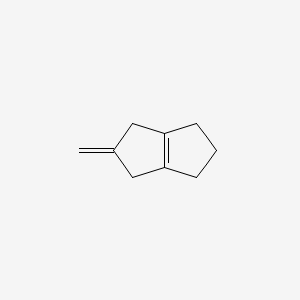
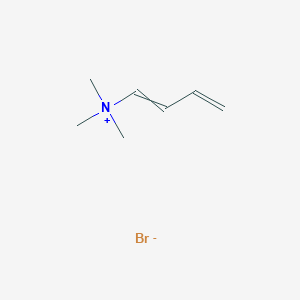
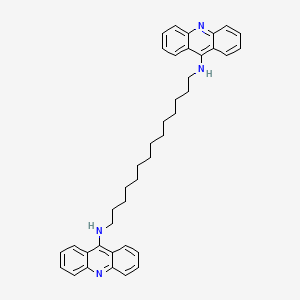

![2-{2-Ethoxy-4-[ethyl(4-methylphenyl)amino]benzoyl}benzoic acid](/img/structure/B14498280.png)
![[(Propan-2-yl)amino]propanedial](/img/structure/B14498285.png)
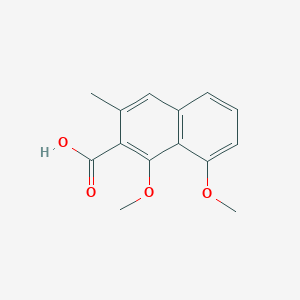
![N,N-Dimethyl-4-[(trimethylsilyl)sulfanyl]aniline](/img/structure/B14498293.png)
